Enzymatic Browning Inhibition in Fresh-Cut Potatoes: Nlu8zzc6D3 vs. Sodium Bisulfite
In a head-to-head study on fresh-cut potatoes, 3-mercapto-2-butanol demonstrated an anti-browning efficacy comparable to sodium bisulfite, a current industry standard that faces increasing regulatory and consumer scrutiny [1]. Treatment with 25 μL L⁻¹ of the compound prevented browning for a period of 5 days under storage at 5 °C, a result deemed 'close to' that achieved with the sodium bisulfite control [1]. This positions Nlu8zzc6D3 as a potentially safer, yet equally effective, alternative for maintaining the visual quality and shelf-life of fresh-cut produce.
| Evidence Dimension | Anti-browning efficacy |
|---|---|
| Target Compound Data | Prevents browning for 5 days at 25 μL L⁻¹, 5°C |
| Comparator Or Baseline | Sodium bisulfite (concentration not specified) |
| Quantified Difference | Inhibitory effect described as 'close to' sodium bisulfite |
| Conditions | Fresh-cut potato model; 5°C storage |
Why This Matters
This comparison demonstrates that Nlu8zzc6D3 achieves parity with the conventional anti-browning agent sodium bisulfite, offering a viable, scientifically validated alternative for procurement by food processors seeking to replace sulfites.
- [1] Ru, X., Tao, N., Feng, Y., Li, Q., & Wang, Q. (2020). A novel anti-browning agent 3-mercapto-2-butanol for inhibition of fresh-cut potato browning. Postharvest Biology and Technology, 170, 111324. View Source
